molecular formula C19H21ClN6O3 B11064284 4-chloro-5-(4-{2-[(4-methyl-1,2,5-oxadiazol-3-yl)oxy]ethyl}piperazin-1-yl)-2-phenylpyridazin-3(2H)-one

4-chloro-5-(4-{2-[(4-methyl-1,2,5-oxadiazol-3-yl)oxy]ethyl}piperazin-1-yl)-2-phenylpyridazin-3(2H)-one

Cat. No.: B11064284
M. Wt: 416.9 g/mol
InChI Key: ZLPALRCLXWIDTE-UHFFFAOYSA-N
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Description

4-CHLORO-5-(4-{2-[(4-METHYL-1,2,5-OXADIAZOL-3-YL)OXY]ETHYL}PIPERAZINO)-2-PHENYL-3(2H)-PYRIDAZINONE is a complex organic compound with a unique structure that includes a pyridazinone core, a piperazine ring, and an oxadiazole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-CHLORO-5-(4-{2-[(4-METHYL-1,2,5-OXADIAZOL-3-YL)OXY]ETHYL}PIPERAZINO)-2-PHENYL-3(2H)-PYRIDAZINONE typically involves multiple steps, starting from commercially available precursors. The key steps include the formation of the pyridazinone core, the introduction of the piperazine ring, and the attachment of the oxadiazole moiety. Each step requires specific reaction conditions, such as the use of appropriate solvents, catalysts, and temperature control.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

4-CHLORO-5-(4-{2-[(4-METHYL-1,2,5-OXADIAZOL-3-YL)OXY]ETHYL}PIPERAZINO)-2-PHENYL-3(2H)-PYRIDAZINONE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes the use of catalysts to enhance reaction rates.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a wide range of derivatives with different functional groups.

Scientific Research Applications

4-CHLORO-5-(4-{2-[(4-METHYL-1,2,5-OXADIAZOL-3-YL)OXY]ETHYL}PIPERAZINO)-2-PHENYL-3(2H)-PYRIDAZINONE has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: The compound is used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 4-CHLORO-5-(4-{2-[(4-METHYL-1,2,5-OXADIAZOL-3-YL)OXY]ETHYL}PIPERAZINO)-2-PHENYL-3(2H)-PYRIDAZINONE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    4-CHLORO-3-ETHYL-1-METHYL-5-PYRAZOLECARBOXYLIC ACID: This compound shares a similar core structure but differs in the functional groups attached.

    5-CHLORO-2-(4-CHLORO-1H-1,2,3-TRIAZOL-1-YL)BENZOIC ACID METHYL ESTER: Another compound with a similar aromatic structure but different substituents.

Uniqueness

4-CHLORO-5-(4-{2-[(4-METHYL-1,2,5-OXADIAZOL-3-YL)OXY]ETHYL}PIPERAZINO)-2-PHENYL-3(2H)-PYRIDAZINONE is unique due to its combination of a pyridazinone core, a piperazine ring, and an oxadiazole moiety. This unique structure imparts specific chemical and biological properties that are not found in other similar compounds.

Properties

Molecular Formula

C19H21ClN6O3

Molecular Weight

416.9 g/mol

IUPAC Name

4-chloro-5-[4-[2-[(4-methyl-1,2,5-oxadiazol-3-yl)oxy]ethyl]piperazin-1-yl]-2-phenylpyridazin-3-one

InChI

InChI=1S/C19H21ClN6O3/c1-14-18(23-29-22-14)28-12-11-24-7-9-25(10-8-24)16-13-21-26(19(27)17(16)20)15-5-3-2-4-6-15/h2-6,13H,7-12H2,1H3

InChI Key

ZLPALRCLXWIDTE-UHFFFAOYSA-N

Canonical SMILES

CC1=NON=C1OCCN2CCN(CC2)C3=C(C(=O)N(N=C3)C4=CC=CC=C4)Cl

Origin of Product

United States

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